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Introduction
BIIB091 is a potent, highly selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK),

a critical signaling protein in B cells and myeloid cells.[1][2][3] As a non-covalent, ATP-

competitive inhibitor, BIIB091 binds to the H3 pocket of BTK, a unique feature that contributes

to its high selectivity.[4] This document provides detailed application notes and protocols for in

vitro assays to characterize the inhibitory activity of BIIB091 on BTK and its downstream

signaling pathways. These protocols are intended to guide researchers in the evaluation of

BIIB091 and similar BTK inhibitors.

Mechanism of Action
BIIB091 is an orally active, reversible BTK inhibitor.[3] It functions as a structurally distinct

orthosteric ATP competitive inhibitor that binds to the BTK protein in a DFG-in confirmation.[5]

[6] This binding sequesters Tyrosine-551 (Tyr-551), a key phosphorylation site within the BTK

activation loop, into an inactive conformation, thereby preventing its phosphorylation by

upstream kinases and subsequent activation of BTK.[2][5][6] The inhibition of BTK activity

disrupts downstream signaling pathways, including the phosphorylation of phospholipase C

gamma 2 (PLCγ2), which in turn modulates calcium-dependent pathways and nuclear factor-

kappa B (NF-κB) signaling.[2] This ultimately leads to the inhibition of cellular effector functions

in B cells and myeloid cells.[2]
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Quantitative Data Summary
The following tables summarize the in vitro potency of BIIB091 in various biochemical and

cellular assays.

Table 1: Biochemical and Cellular Potency of BIIB091

Assay Type
Target/Endpoi
nt

Cell
Line/System

IC50 Reference

Enzymatic Assay
Purified BTK

protein
- <0.5 nM [3]

Enzymatic Assay
Purified BTK

protein
- 450 pM [2][7]

Biochemical

Assay
BTK Binding (Kd) - 0.07 nM [4]

Cellular Assay

BTK

Autophosphoryla

tion

Whole Blood 9.0 nM [4]

Cellular Assay

BTK

Autophosphoryla

tion

Whole Blood 24 nM [3]

Cellular Assay p-PLCγ2 Levels Ramos B cells 6.9 nM [3][4][8]

Cellular Assay
B-cell Activation

(CD69)
Whole Blood 71 nM [3][4]

Cellular Assay
B-cell Activation

(CD69)
PBMCs 6.9 nM [3]

Cellular Assay
FcγR-induced

ROS Production
Neutrophils 4.5 nM [3][4]

Cellular Assay

Basophil

Activation

(CD63)

Whole Blood 82 nM [3]
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Table 2: Inhibition of Myeloid Cell Function by BIIB091

Assay Type
Target/Endpoi
nt

Cell
Line/System

IC50 Reference

Cellular Assay

FcγRI and

FcγRIII-mediated

TNFα secretion

Human

Monocytes

5.6 nM (coated

human IgG)
[3]

Cellular Assay
FcγRIII-mediated

TNFα secretion

Human

Monocytes

8.0 nM (anti-

CD16)
[3]

Cellular Assay
FcγRI-mediated

TNFα secretion

Human

Monocytes

3.1 nM (anti-

CD64)
[3]

Cellular Assay
FcγRIII-mediated

TNFα secretion

Human

Monocytes

1.3 nM (cross-

linked anti-CD16)
[3]
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Caption: BIIB091 inhibits BTK phosphorylation, blocking downstream signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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